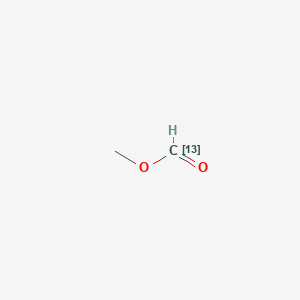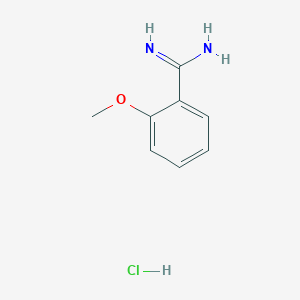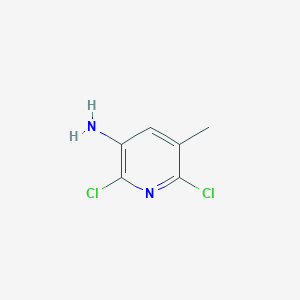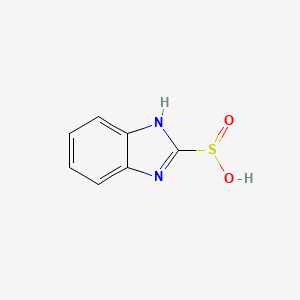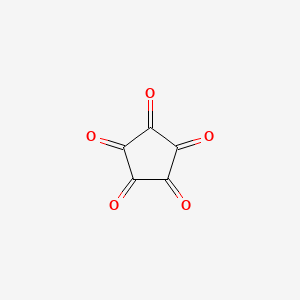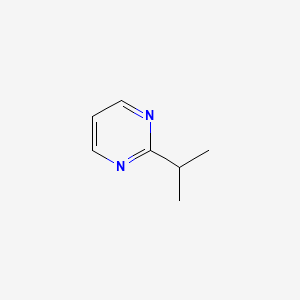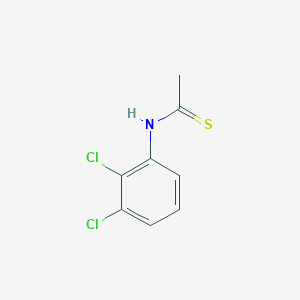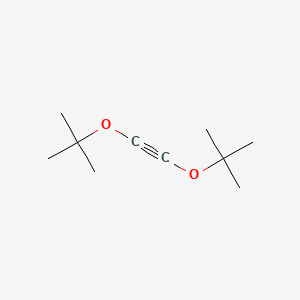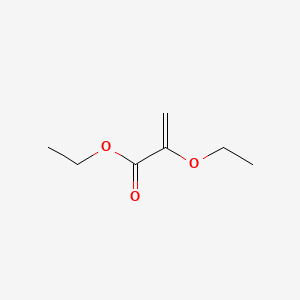
1-(2-chloroethyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-methyl-1H-pyrazole, also known as CMEP, is a heterocyclic compound that has been studied for its potential medicinal, industrial, and research applications. It is composed of a pyrazole ring with a 2-chloroethyl group attached to the nitrogen atom and a methyl group attached to the third carbon atom. CMEP has been found to have several interesting properties, including being a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
Environmental Monitoring
1-(2-chloroethyl)-3-methyl-1H-pyrazole: can be utilized in the development of gas sensors for environmental monitoring. These sensors can detect toxic gases and vapors, providing essential data for environmental protection and industrial safety. For instance, similar compounds are used in MEMS gas sensors for detecting toxic substances like 2-Chloroethyl Ethyl Sulfide (2-CEES), which indicates the potential for 1-(2-chloroethyl)-3-methyl-1H-pyrazole in this field .
Chemical Warfare Agent Research
While not a direct application, 1-(2-chloroethyl)-3-methyl-1H-pyrazole could be used in research related to chemical warfare agents. It could serve as a simulant in the development of detection and decontamination methods due to its structural similarity to certain harmful agents .
Mécanisme D'action
Target of Action
1-(2-chloroethyl)-3-methyl-1H-pyrazole is a type of alkylating agent, similar to mechlorethamine . Alkylating agents are a group of anticancer chemotherapeutic drugs . They work by attaching alkyl groups to DNA bases, which can result in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .
Mode of Action
The compound interacts with its targets, primarily DNA, by forming covalent bonds. This results in the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . It also induces mispairing of the nucleotides leading to mutations .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By alkylating the DNA, it hinders the normal functioning of these pathways, leading to cell death . The compound’s action on DNA also influences a range of vital cellular procedures like processing of nucleoplasmic messenger and ribosomal RNA, modification of DNA nitrogenous bases and DNA polymerase activity .
Pharmacokinetics
Similar compounds like sarcnu have been found to exhibit linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability . The disposition of SarCNU in dogs after rapid intravenous injection was biexponential, with half-lives of 5.4±8.4 min and 40.8±9.0 min for the initial and terminal disposition phases, respectively .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, leading to cell death . This is due to the damage it causes to the DNA, which prevents the cell from replicating its DNA and dividing . This makes it effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the accumulation and release of the compound . Furthermore, the compound’s action can also be influenced by its concentration in the environment, as seen in a study where freshwater fish were exposed to different concentrations of a similar compound, tris(2-chloroethyl) phosphate (TCEP) .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQGZNPLSCBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548819 | |
| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96450-55-4 | |
| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96450-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

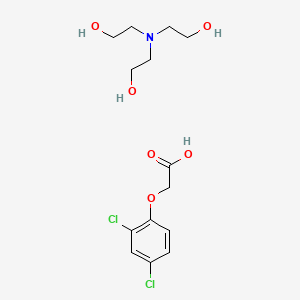


![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
